molecular formula C14H7ClN2O4 B5564614 2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5564614
M. Wt: 302.67 g/mol
InChI Key: NRJSUQPBBYKZRL-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the isoindole ring system. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by nitration to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and nitration processes efficiently.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Reduction: Formation of 2-(3-aminophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.

    Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

    2-(3-chlorophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different biological activities.

    4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the chlorophenyl group, affecting its chemical reactivity and biological properties.

Uniqueness: 2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the chlorophenyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(20)21)12(10)14(16)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJSUQPBBYKZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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